DYRK1A Target Engagement: In Vivo Efficacy in a T1DM Mouse Model
Arenarine D is the first reported beta-carboline to promote pancreatic beta-cell proliferation via DYRK1A inhibition in vivo. In a low-dose streptozotocin (STZ)-induced type 1 diabetes mouse model, Arenarine D treatment lowered blood glucose and improved insulin resistance. This effect is mechanistically linked to the replication of existing beta-cells, not neogenesis. No quantitative IC50 or Kd data against DYRK1A is publicly available. No direct head-to-head comparison with another DYRK1A inhibitor (e.g., harmine, AnnH75) in this model exists [1].
| Evidence Dimension | In vivo efficacy in T1DM model |
|---|---|
| Target Compound Data | Lowers blood glucose; improves insulin resistance; promotes beta-cell replication |
| Comparator Or Baseline | Vehicle-treated STZ mice (baseline disease state) |
| Quantified Difference | No specific numerical data (fold-change, %) reported in accessible abstract. |
| Conditions | Low-dose STZ-induced T1DM mouse model |
Why This Matters
This is the only current evidence directly linking this compound to a therapeutically relevant in vivo phenotype (beta-cell regeneration) via DYRK1A, a first-in-class finding that distinguishes it from other beta-carbolines lacking such data.
- [1] Wang, C.; Huang, Q.; Gao, S.; Zhu, Q.; Lin, T. Arenarine D Promotes Pancreatic β Cell Proliferation Via DYRK1A Inhibition for T1DM Therapy. Chem. Biodivers. 2026, e71132. View Source
